![molecular formula C18H14N2O3S B2517672 N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421463-95-7](/img/structure/B2517672.png)
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. These studies have revealed important structure-activity relationships of the new benzothiazole derivatives .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through a variety of chemical reactions. For example, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives vary depending on the specific compound. For example, some benzothiazole derivatives are highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
The synthesis of benzothiazole-based anti-tubercular compounds has seen recent advancements . Researchers have explored the inhibitory effects of these molecules against Mycobacterium tuberculosis . The newly synthesized derivatives demonstrated promising inhibition potency. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, were employed to create these compounds. Additionally, molecular docking studies against the target enzyme DprE1 aimed to identify potent inhibitors with enhanced anti-tubercular activity.
Anticancer Properties
Novel 2-(4-benzothiazol-5-yl)phenylamino-1,3-thiazole derivatives have been investigated for their anticancer activity . These compounds show promise in inhibiting cancer cell growth. Further studies explore their mechanism of action and potential as therapeutic agents.
Rheumatic and Arthritic Treatment
Benzo[d][1,3]dioxole-5-yl-2-(6-methoxynaphthalen-2-yl)propanoic acid: is used for treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis . Its anti-inflammatory properties make it relevant in managing joint-related disorders.
Cytotoxicity Against Tumor Cells
Certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit cytotoxic effects on human tumor cell lines, including prostate cancer . These compounds hold promise as potential chemotherapeutic agents.
Mecanismo De Acción
Target of Action
The primary target of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .
Mode of Action
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide interacts with its target by binding to the DprE1 enzyme . This enzyme is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacterium .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .
Action Environment
The action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as this can impact the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can also influence the compound’s action by interacting with it or altering its distribution within the body .
Propiedades
IUPAC Name |
N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZGRDAWGRARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)
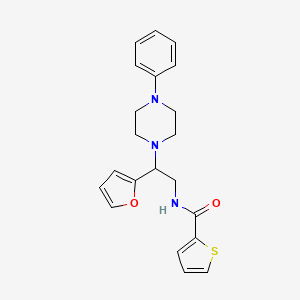
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)
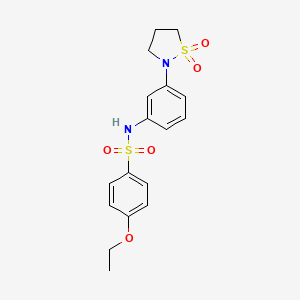
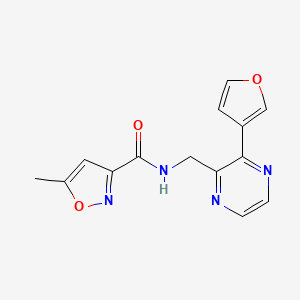

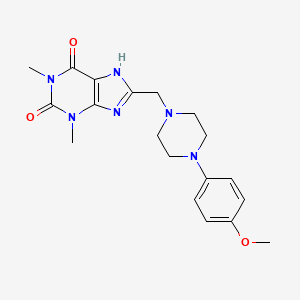

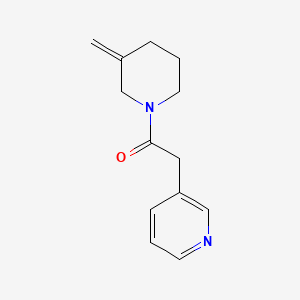
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)